Styrene, alpha-nitro-

Description

Overview of α,β-Unsaturated Nitroalkenes as Key Intermediates

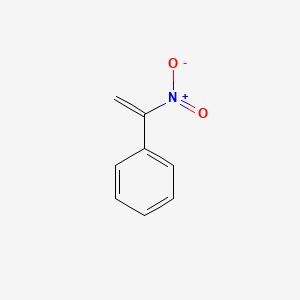

Styrene (B11656), alpha-nitro-, also known as (1-nitroethenyl)benzene, is a member of the broader family of α,β-unsaturated nitroalkenes. This class of compounds is distinguished by a carbon-carbon double bond conjugated with a nitro group. The powerful electron-withdrawing nature of the nitro group, through both inductive and resonance effects, renders the double bond highly electron-deficient. This electronic characteristic makes α,β-unsaturated nitroalkenes potent electrophiles, particularly at the β-carbon position.

Consequently, they are exceptional substrates for a variety of nucleophilic addition reactions, most notably the Michael addition. encyclopedia.pubmdpi.comnih.gov This reaction allows for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The addition of carbon and heteroatom nucleophiles to these activated alkenes is a cornerstone for constructing more complex molecular frameworks. encyclopedia.pub

The synthetic utility of α,β-unsaturated nitroalkenes is extensive. The resulting nitroalkane products from addition reactions can be further transformed into a diverse range of functional groups. For instance, the nitro group can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or eliminated to regenerate a double bond. This versatility makes them key intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. mdpi.comrsc.org Research has demonstrated their role in creating valuable scaffolds like chromans, chromenes, and various heterocyclic systems. rsc.org

Academic Context of Nitrostyrene (B7858105) Isomers: Distinctions and Research Focus

In the academic literature, the term "nitrostyrene" most commonly refers to β-nitrostyrene. It is crucial to distinguish this from its isomer, α-nitrostyrene, the focus of this article. The structural difference lies in the point of attachment of the nitro group to the vinyl side chain of styrene.

Styrene, alpha-nitro- (α-Nitrostyrene): The nitro group is attached to the α-carbon, the carbon atom adjacent to the phenyl ring. Its IUPAC name is (1-nitroethenyl)benzene. nih.gov

β-Nitrostyrene: The nitro group is attached to the β-carbon, the terminal carbon of the vinyl group. Its IUPAC name is (2-nitrovinyl)benzene. wikipedia.org

This seemingly minor positional change leads to significant differences in their chemical properties, synthesis, and potential for stereoisomerism. A major focus of research in this area has been on the geometric isomers (E/Z or trans/cis) of β-nitrostyrene. oup.comrsc.org The (E)-isomer is typically more stable, but the reactivity and stereochemical outcomes of reactions can differ significantly between the two. rsc.org In contrast, α-nitrostyrene, with two hydrogen atoms on the β-carbon (a =CH2 group), does not exhibit E/Z isomerism across its double bond.

The synthesis routes for these isomers also differ. β-Nitrostyrene is commonly prepared via the Henry reaction, which involves the condensation of benzaldehyde (B42025) with nitromethane (B149229). nih.govwikipedia.orgorgsyn.org Conversely, a documented precursor for α-nitrostyrene is α-nitrotoluene. chemsrc.com

Due to the extensive research on its stereochemistry and reactivity in asymmetric synthesis, the vast majority of academic and research literature on "nitrostyrenes" is dedicated to the β-isomer and its derivatives. nih.govrsc.orgrsc.orgbohrium.comnih.gov While α-nitrostyrene is a valid and recognized α,β-unsaturated nitroalkene, it is a far less studied member of the nitrostyrene family.

Data Tables

Table 1: Physicochemical Properties of Styrene, alpha-nitro-

| Property | Value | Reference |

| CAS Number | 5468-44-0 | chemsrc.comchemicalbook.com |

| Molecular Formula | C₈H₇NO₂ | nih.govchemsrc.com |

| Molecular Weight | 149.15 g/mol | nih.gov |

| IUPAC Name | (1-nitroethenyl)benzene | nih.gov |

| Density | 1.134 g/cm³ | chemsrc.com |

| Boiling Point | 261.7°C at 760 mmHg | chemsrc.com |

| Flash Point | 122°C | chemsrc.com |

| Synonyms | alpha-Nitrostyrene, 1-Nitro-1-phenylethylene | nih.gov |

Table 2: Comparison of α-Nitrostyrene and β-Nitrostyrene Isomers

| Feature | Styrene, alpha-nitro- | β-Nitrostyrene |

| Structure | Ph-C(NO₂)=CH₂ | Ph-CH=CHNO₂ |

| IUPAC Name | (1-nitroethenyl)benzene nih.gov | [(E)-2-Nitroethen-1-yl]benzene wikipedia.org |

| CAS Number | 5468-44-0 chemsrc.com | 102-96-5 (mixture), 5153-67-3 (trans) wikipedia.org |

| Geometric Isomerism | No (due to =CH₂) | Yes (E/Z or trans/cis) rsc.org |

| Common Synthesis | From α-nitrotoluene chemsrc.com | Henry reaction of benzaldehyde and nitromethane nih.govwikipedia.org |

| Research Focus | Less studied | Extensively studied, especially in asymmetric synthesis nih.govrsc.orgrsc.org |

Properties

IUPAC Name |

1-nitroethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXDOZWKTUBYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203135 | |

| Record name | Styrene, alpha-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-44-0 | |

| Record name | (1-Nitroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-1-phenylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene, alpha-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Nitrostyrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP2SW5PWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Nitrostyrene Compounds

General Strategies for α,β-Unsaturated Nitroalkene Synthesis

The creation of α,β-unsaturated nitroalkenes, including nitrostyrenes, is a cornerstone of organic synthesis. These compounds serve as precursors to a wide array of functional groups and complex molecules. Several key strategies have been developed to access these structures.

Aldehyde-Nitromethane Condensations (Henry Reaction Derivatives)

The Henry reaction, also known as the nitroaldol reaction, is a classic and fundamental carbon-carbon bond-forming reaction. wikipedia.org It involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org When aromatic aldehydes like benzaldehyde (B42025) are reacted with nitromethane (B149229), the initial product is a β-nitro alcohol. wikipedia.org This intermediate can then undergo dehydration, often in the same reaction pot, to yield the corresponding β-nitrostyrene. wikipedia.orgthieme-connect.com

The reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a β-nitro alkoxide intermediate, which is subsequently protonated to give the β-nitro alcohol. wikipedia.org The dehydration step to the nitroalkene is particularly facile for aromatic aldehydes. thieme-connect.com

A variety of catalysts and conditions have been employed to optimize the Henry reaction for nitrostyrene (B7858105) synthesis. These range from simple bases like sodium hydroxide (B78521) and ammonium (B1175870) acetate (B1210297) to more complex systems designed to improve yields and selectivity. rsc.orgresearchgate.netmdma.ch For instance, solid base catalysts such as layered double hydroxides (LDHs) have been explored as environmentally benign alternatives to soluble bases. scirp.org Microwave-assisted organic synthesis (MAOS) has also been shown to dramatically reduce reaction times compared to conventional heating methods. rsc.org

HWE Olefination and Subsequent Nitration for Nitroalkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org While the HWE reaction is more commonly known for synthesizing α,β-unsaturated esters and ketones, it can be adapted for nitroalkene synthesis. thieme-connect.com

One approach involves using a phosphonate reagent that already contains the nitro group, such as an α-nitrophosphonate. thieme-connect.com The reaction of this reagent with an aldehyde under basic conditions directly yields the nitrostyrene. thieme-connect.com A range of trisubstituted nitroalkenes can be prepared by reacting an α-nitrophosphonate anion with various aldehydes. thieme-connect.com

A less direct, two-step strategy involves first performing an HWE olefination to create an α,β-unsaturated ester from a ketone, followed by a separate nitration step to introduce the nitro group. nih.gov This method has been successfully developed for the synthesis of challenging tetrasubstituted nitroalkenes. nih.gov

Nitration of Substituted Styrene (B11656) Derivatives

Direct nitration of the styrene side-chain is challenging due to the sensitivity of the vinyl group, which often leads to complex product mixtures with common nitrating agents. acs.org However, nitration of the aromatic ring of a pre-existing styrene derivative is a viable route to certain nitrostyrene compounds. This is a typical electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. organicchemistrytutor.com

For example, the nitration of α-chlorostyrene can be directed to the aromatic ring to produce compounds like α-chloro-p-nitrostyrene. The reaction of various ring-substituted styrenes with nitric acid in dichloromethane (B109758) has been studied, showing that reaction can occur at either the alkene group or the aromatic ring depending on the substrate and conditions. rsc.org Similarly, the nitration of cinnamic acid derivatives and β-nitrostyrene itself in sulfuric acid has been shown to involve the attack of the nitronium ion. rsc.org

Another approach involves the side-chain nitration of styrenes using specific reagent combinations. For instance, a mixture of nitrogen dioxide and ozone can smoothly add across the double bond of styrene derivatives to form nitro-nitrato adducts in excellent yields, which can be precursors to other nitro compounds. acs.orgacs.org

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials. Nitrostyrenes are excellent substrates for these types of transformations.

Three-Component Reactions for Polysubstituted Cyclohexene (B86901) Derivatives

Nitrostyrenes, acting as potent dienophiles due to the electron-withdrawing nitro group, are excellent participants in Diels-Alder reactions. google.com The Diels-Alder reaction is a powerful tool for constructing six-membered rings, such as cyclohexene derivatives, by reacting a conjugated diene with a dienophile. cerritos.eduyoutube.com

The reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728) has been investigated, leading to the synthesis of novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes in high yields. beilstein-journals.orgnih.gov These reactions demonstrate the utility of nitrostyrenes in building complex bicyclic systems. beilstein-journals.org While not a single-step three-component reaction in the strictest sense, the Diels-Alder cycloaddition embodies the principle of convergent synthesis, rapidly assembling a complex carbocyclic framework. rsc.org

One-Pot Cascade Synthesis of Heterocyclic Scaffolds (e.g., Piperidines)

The activated double bond in nitrostyrenes makes them excellent Michael acceptors. This reactivity is the initiating step for many cascade reactions that form heterocyclic structures. niscpr.res.in The Michael addition of a nucleophile to nitrostyrene creates an intermediate that can undergo further intramolecular reactions.

A notable application is the synthesis of highly functionalized piperidines, a common scaffold in pharmaceuticals. nih.gov One-pot procedures involving the sequential Michael-Henry reaction between a nitrogen nucleophile and a nitroalkene have been developed. researchgate.net For example, a reduction of a nitroalkene can yield a piperidine (B6355638) derivative. organic-chemistry.org Another powerful strategy is the five-component condensation of methyl acetoacetate, an aldehyde (2 eq.), and an aniline (B41778) (2 eq.) to diastereoselectively produce highly substituted piperidines. whiterose.ac.uk

Furthermore, the Michael addition of amines to nitrostyrenes can initiate a retro-aza-Henry-type process, leading to the synthesis of imines and hydrazones, which are themselves precursors to other heterocycles like pyrazoles in a one-pot manner. organic-chemistry.org

Compound Index

Green Chemistry Syntheses: Catalyst- and Solvent-Free Methodologies for Pyrroles

In the pursuit of environmentally benign synthetic protocols, the development of catalyst- and solvent-free reactions represents a significant advancement in green chemistry. These methodologies aim to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of pyrroles from nitrostyrene derivatives, several strategies have emerged that align with these green principles, offering efficient access to polysubstituted pyrroles without the need for traditional catalysts or organic solvents.

One notable approach involves the direct reaction of enaminones with β-nitrostyrenes. researchgate.net Studies have demonstrated that heating a mixture of enaminones and β-nitrostyrene or its derivatives, such as p-tolylnitrostyrene, in a melt at 150°C under solvent-free conditions can produce pyrroles in good yields, typically ranging from 70% to 90%. researchgate.net The proposed reaction mechanism proceeds through a Michael-type addition of the enaminone to the nitroolefin, which is followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrrole (B145914) ring. researchgate.net

Another significant green methodology is the catalyst-free conjugate addition of pyrrole itself to fluorinated nitrostyrenes. mdpi.com Research has shown that β-fluoro-β-nitrostyrenes react efficiently with pyrrole at room temperature under solvent-free conditions. mdpi.com In this reaction, an excess of pyrrole serves as both the nucleophilic reagent and the reaction medium, eliminating the need for any other solvent. mdpi.com This process leads to the formation of 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields after 25–30 hours. mdpi.com The reaction is highly regioselective, occurring exclusively at the α-position of the pyrrole ring. mdpi.com

The versatility of this method extends to N-substituted pyrroles, although harsher conditions are required due to their reduced nucleophilicity and increased steric hindrance. mdpi.com For these substrates, the reactions are conducted under solvent-free, microwave-assisted conditions at elevated temperatures (150–200 °C), affording the desired adducts. mdpi.com For instance, the reaction of (E)-1-fluoro-1-nitro-2-(p-tolyl)ethene with 1-methyl-1H-pyrrole at 150 °C yields the corresponding adduct in a 76% yield. mdpi.com

These catalyst- and solvent-free methods provide a powerful and sustainable alternative for the synthesis of functionalized pyrroles from nitrostyrene precursors, minimizing environmental impact while maintaining high efficiency.

Interactive Data Table: Catalyst-Free Conjugate Addition of Pyrrole to β-Fluoro-β-nitrostyrenes mdpi.com

| Nitrostyrene Derivative (Substrate) | Reaction Time (h) | Product | Yield (%) |

| (E)-1-Fluoro-1-nitro-2-phenylethene | 25 | 2-(2-Fluoro-2-nitro-1-phenylethyl)-1H-pyrrole | 88 |

| (E)-1-Fluoro-1-nitro-2-(p-tolyl)ethene | 25 | 2-(2-Fluoro-2-nitro-1-(p-tolyl)ethyl)-1H-pyrrole | 99 |

| (E)-2-(4-Chlorophenyl)-1-fluoro-1-nitroethene | 30 | 2-(1-(4-Chlorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole | 99 |

| (E)-2-(4-Bromophenyl)-1-fluoro-1-nitroethene | 30 | 2-(1-(4-Bromophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole | 99 |

| (E)-1-Fluoro-2-(4-fluorophenyl)-1-nitroethene | 25 | 2-(2-Fluoro-1-(4-fluorophenyl)-2-nitroethyl)-1H-pyrrole | 99 |

Interactive Data Table: Solvent-Free Synthesis of Pyrroles from Enaminones and β-Nitrostyrenes researchgate.net

| Enaminone | Nitrostyrene | Temperature (°C) | Yield (%) |

| Enaminone 15 | Nitrostyrene | 150 | 70-90 |

| Enaminone 15 | p-Tolylnitrostyrene | 150 | 70-90 |

Chemical Reactivity and Mechanistic Investigations of Nitrostyrene Compounds

Nucleophilic Addition Reactions (Michael Additions)

Styrene (B11656), alpha-nitro-, commonly known as β-nitrostyrene, is a prominent example of a Michael acceptor. Its carbon-carbon double bond is activated by the strongly electron-withdrawing nitro group, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds through a process known as the Michael addition or conjugate addition. wikipedia.orgnih.govmasterorganicchemistry.com

Reaction with Carbon-Centered Nucleophiles

The addition of carbon-centered nucleophiles to β-nitrostyrene is a fundamental method for carbon-carbon bond formation, leading to the synthesis of γ-nitro carbonyl compounds and other valuable synthetic intermediates. encyclopedia.pubchemistrysteps.com

The Michael addition of malonate esters and their derivatives to β-nitrostyrene is a widely used reaction for synthesizing γ-nitro esters. nih.govmdpi.com This transformation can be catalyzed by various systems, including organocatalysts and chiral metal complexes, often achieving high yields and enantioselectivity. encyclopedia.pubnih.gov

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, have proven particularly effective. ox.ac.ukrsc.org For instance, a thiourea derivative of 9-amino(9-deoxy) epicinchonine was identified as a highly effective bifunctional catalyst for the addition of dimethyl malonate to β-nitrostyrene, demonstrating high enantioselectivity for a range of nitro olefins. ox.ac.ukrsc.org Takemoto-type thiourea catalysts, which bear a tertiary amino group and a 3,5-bis(trifluoromethyl)phenyl group, can promote the reaction between diethyl malonate and β-nitrostyrene, yielding the corresponding adduct with high enantiomeric excess (ee). encyclopedia.pub Similarly, L-proline-derived bifunctional urea-pyrrolidine organocatalysts have been used for the enantioselective Michael addition of diphenyl dithiomalonates to nitrostyrene (B7858105). encyclopedia.pub

The reaction can also be catalyzed by metal complexes. Chiral bis-(cyclohexyldiamine)-based Ni(II) complexes have been developed for the highly enantioselective Michael addition of tert-butyl phenyl malonate to β-nitrostyrene. encyclopedia.pub The proposed mechanism involves the coordination of the nitroalkene to the nickel center, followed by the addition of the malonate enolate. encyclopedia.pub

Below is a table summarizing various catalytic systems used for the Michael addition of malonate derivatives to β-nitrostyrene.

| Catalyst / Conditions | Malonate Derivative | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Takemoto thiourea (R,R)-13 (10 mol%) | Diethyl malonate | Toluene | RT | 80 | 94 |

| L-proline-derived urea (S,R)-21 (5 mol%) | Diphenyl dithiomalonates | Toluene | 25 | - | 90 (98 after recrystallization) |

| Quinine-based squaramide 52 (5 mol%) | Malonic-acid half-thioester | MTBE | 45 | High | High |

| Ni(II) complex 60 (2 mol%) | tert-butyl phenyl malonate | Toluene | RT | - | High |

| Alkylamino substituted triazine / Et3N | Dimethyl malonate | Dichlorobenzene | RT | Good | - |

Data compiled from multiple research findings. encyclopedia.pubniscpr.res.in

Aldehydes and ketones, through their corresponding enolates or enamines, can act as nucleophiles in Michael additions to β-nitrostyrene, providing access to γ-nitro aldehydes and γ-nitro ketones. These products are versatile intermediates in the synthesis of biologically active compounds like γ-aminobutyric acid (GABA) derivatives. ethz.chchemrxiv.org

The asymmetric Michael addition of aldehydes to nitroalkenes can be effectively catalyzed by chiral secondary amines, such as diphenylprolinol silyl ether. encyclopedia.pubethz.ch Mechanistic studies suggest that the reaction proceeds through the formation of an enamine from the aldehyde and the amine catalyst. This enamine then attacks the β-nitrostyrene. The presence of an acid co-catalyst can be crucial for the reaction's efficiency, as it facilitates both the enamine formation and the final protonation step. ethz.ch Research has shown a correlation between the pKa of the acid additive and the reaction's success, with acids having a pKa in the range of 6-8 being optimal for the addition of propanal to β-nitrostyrene. ethz.ch

In some cases, the reaction between enamines (preformed from aldehydes and a prolinol ether catalyst) and nitroolefins can lead to the formation of amino-nitro-cyclobutane intermediates via a [2+2] cycloaddition. ethz.ch This process can be thermally reversible and acid-catalyzed. ethz.ch

Ketones can also serve as Michael donors. For example, the addition of acetophenone to β-nitrostyrenes has been demonstrated using primary amine-thiourea organocatalysts. encyclopedia.pub The reaction of sterically hindered substrates, such as the addition of isobutyraldehyde to β-methyl-β-nitrostyrene, presents significant challenges. The reaction can be slow and may be complicated by side reactions, such as the nucleophilic addition of the amine catalyst itself to the nitrostyrene, leading to a retro-Michael reaction and poor yields of the desired product. chemrxiv.org

| Nucleophile | Catalyst | Co-catalyst / Additive | Key Finding |

| Propanal | Diphenylprolinol trimethylsilyl ether | 4-Nitrophenol | Optimal acid co-catalyst (pKa 7.15) leads to rapid reaction and excellent selectivity. ethz.ch |

| α,α-disubstituted aldehydes | Chiral-diamine | Trifluoroacetic acid (TFA) | Small increase in yields and enantioselectivities compared to reaction without acid. ethz.ch |

| Acetaldehyde | (S)-diphenylprolinol silyl ether | - | Provides a route to β-substituted GABA derivatives. encyclopedia.pub |

| Acetophenone | Primary amine-thiourea | - | Successful Michael addition of a ketone enolate equivalent. encyclopedia.pub |

| Isobutyraldehyde | Pyrrolidine (B122466) | - | Reaction is challenging due to steric hindrance and undesired side reactions with the catalyst. chemrxiv.org |

While maleimides typically act as Michael acceptors, α-aminomaleimides can function as nucleophiles in enantioselective Michael additions. The reaction of α-aminomaleimide with β-nitrostyrene has been successfully organocatalyzed using bifunctional Takemoto's catalysts. researchgate.net These catalysts facilitate the reaction smoothly, leading to the desired succinimide products in good yields and with moderate to high enantioselectivities. The reaction is typically carried out in a solvent like diethyl ether at room temperature with a catalyst loading of around 10 mol%. researchgate.net

The reaction between indoles and β-nitrostyrene is a Friedel-Crafts type alkylation that serves as a powerful and atom-economical method for creating a carbon-carbon bond at the C3 position of the indole ring. researchgate.netias.ac.in This reaction leads to the formation of 3-(1-aryl-2-nitroethyl)indoles, which are valuable precursors for biologically active molecules like tryptamines and β-carbolines. csic.es

This transformation can be catalyzed by a variety of systems, including both chiral metal complexes and organocatalysts. researchgate.net

Metal Catalysts : Chiral Lewis acid catalysts are commonly employed. Complexes of zinc, such as Zn(OTf)₂ with a (S)-Ph-bisoxazoline ligand, have been shown to be highly effective, providing excellent yields and high enantioselectivities for a range of substituted nitrostyrenes and indoles. acs.org Copper(I) trifluoromethanesulfonate benzene complex in conjunction with chiral aziridine-phosphine ligands also catalyzes the reaction efficiently. mdpi.com Chiral-at-metal rhodium(III) complexes have also been investigated, and mechanistic studies suggest the reaction proceeds through the formation of an aci-nitro intermediate. csic.es

Organocatalysts : Bifunctional thiourea-tertiary amine organocatalysts are also effective in promoting this asymmetric alkylation. mdpi.com

Other Conditions : The reaction can also be catalyzed by tetra-n-butylammonium hydrogen sulfate (TBAHS) in an aqueous medium, offering an economically and environmentally favorable alternative. ias.ac.in Deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, have been used as catalysts under solvent-free conditions. researchgate.net

The electronic properties of the substituents on the β-nitrostyrene can influence the reaction rate. Electron-withdrawing groups on the phenyl ring of nitrostyrene tend to accelerate the reaction, while electron-donating groups may lead to slightly lower reaction rates or require longer reaction times. ias.ac.inacs.org

| Catalyst System | Indole Substrate | Solvent | Key Features |

| Zn(OTf)₂ / (S)-Ph-bisoxazoline | Indole and derivatives | - | Excellent yields and high enantioselectivities (up to 90% ee). acs.org |

| (CuOTf)₂·C₆H₆ / Chiral aziridine-phosphine | Indole, 5-bromoindole | Chloroform | Good yields and enantioselectivities (up to 92% ee). mdpi.com |

| Chiral-at-metal Rh(III) complex | N-methyl-2-methylindole | Dichloromethane (B109758) | Mechanistic studies reveal aci-nitro intermediates. csic.es |

| Tetra-n-butylammonium hydrogen sulfate (TBAHS) | Indole | Water | Economical and environmentally friendly conditions. ias.ac.in |

| Choline chloride-zinc chloride (DES) | Indole, Pyrrole (B145914) | Solvent-free | Green chemistry approach; effective at 80 °C. researchgate.net |

Reaction with Nitrogen-Centered Nucleophiles

The conjugate addition of nitrogen-centered nucleophiles, such as amines, to β-nitrostyrene is known as the aza-Michael reaction. wikipedia.org This process is a direct method for forming β-amino-nitroalkanes, which are important synthetic precursors. researchgate.net

The reaction of primary amines, like propylamine, with β-nitrostyrene proceeds rapidly at room temperature to afford the corresponding conjugate addition product. nih.gov However, the stability of the initial adduct can vary. Mechanistic studies have shown that the addition of amines and hydrazines to nitrostyrenes can be followed by an elimination of the nitroalkane moiety through a retro-aza-Henry-type process. amanote.com This is particularly observed with ortho-hydroxy-β-nitrostyrene, where the initial Michael adduct can undergo a subsequent C-C bond cleavage to yield an imine, a reaction facilitated by the ortho-hydroxy group. nih.gov This highlights the intricate reactivity patterns that can emerge based on the substitution of the nitrostyrene core.

Reactions with Primary and Secondary Amines (e.g., Piperidine (B6355638), Nitro-Mannich Base Formation)

The reaction of α-nitrostyrene, also known as β-nitrostyrene, with primary and secondary amines is a well-established example of a conjugate (or Michael-type) addition. The electron-withdrawing nitro group strongly activates the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles like amines.

When α-nitrostyrene is treated with a primary amine such as propylamine, a conjugate addition readily occurs, leading to the formation of the corresponding adduct, 1-nitro-2-phenyl-2-(propylamino)ethane. nih.gov Similarly, secondary amines like piperidine add to α-nitrostyrene. nitrkl.ac.innih.govnitrkl.ac.in These reactions are foundational for the synthesis of various nitrogen-containing compounds. The initial addition product is a nitro-Mannich base.

However, the initial adduct can be unstable and undergo further reactions. For instance, in the presence of an ortho-hydroxy group on the styrene ring, the conjugate addition product can readily undergo C-C bond cleavage to yield an imine. nih.gov In some cases, particularly in protic solvents like methanol, the reaction can proceed through a retro-aza-Henry-type process, where the initial aza-Michael adduct undergoes elimination of a nitroalkane to form N-substituted benzyl imines. acs.orgacs.org This transformation is believed to proceed via a solvent-mediated proton transfer mechanism. acs.orgacs.org

Addition to Ketoimines

The addition of nitro-activated compounds to the carbon-nitrogen double bond of imines, a reaction analogous to the nitro-Mannich or aza-Henry reaction, is a significant method for forming C-C bonds and synthesizing α,β-diamino acid derivatives. While direct examples involving α-nitrostyrene and ketoimines are specific, the general reactivity pattern involves the nucleophilic character of the α-carbon of a deprotonated nitroalkane derivative attacking the electrophilic imine carbon.

Catalytic, enantioselective additions of α-alkyl α-nitro esters to imines have been developed using chiral proton catalysts. nih.gov These reactions can be controlled to produce either syn- or anti-α,β-diamino ester products with high diastereoselectivity and enantioselectivity, demonstrating that the catalyst's structure can steer the stereochemical outcome of the addition to the C=N bond. nih.gov

Reaction with Phosphite Nucleophiles: α-Cyanophosphonate Formation

The reaction between β-nitrostyrenes and phosphite nucleophiles, such as triphenyl phosphite, can lead to the formation of α-cyanophosphonates, which are valuable synthetic reagents. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the complex mechanism of this transformation. researchgate.netresearchgate.net

Several reaction pathways have been proposed and computationally investigated:

Path A: The phosphite nucleophile attacks the β-carbon of the nitrostyrene. researchgate.netresearchgate.net

Path B: The phosphite attacks one of the oxygen atoms of the nitro group. researchgate.netresearchgate.net

Path C: The phosphite attacks the nitrogen atom of the nitro group. researchgate.netresearchgate.net

It is important to note that phosphites can also mediate reductive coupling reactions where they act as a two-electron reductant. For example, in a three-component reaction involving isatins, dimethyl phosphite, and nitrostyrenes, the phosphite facilitates a sequence of Pudovik addition, phosphonate-phosphate rearrangement, and finally, a Michael-type addition of the resulting carbanion to the nitrostyrene. nih.gov

Solvent Effects and Kinetic Studies in Nucleophilic Additions

The solvent plays a crucial role in determining the rate and mechanism of nucleophilic additions to α-nitrostyrene. Kinetic studies of the Michael-type reaction between β-nitrostyrene and piperidine have been conducted in a variety of solvents, including nonpolar, dipolar aprotic, and polar protic solvents. nitrkl.ac.innitrkl.ac.in

The reaction rate is generally higher in polar aprotic solvents compared to polar protic and nonpolar solvents. nitrkl.ac.innitrkl.ac.in This is attributed to the differential solvation of the nucleophile and the zwitterionic intermediates. Polar aprotic solvents can stabilize the charged intermediates without strongly solvating the amine nucleophile through hydrogen bonding, thus preserving its nucleophilicity. In contrast, polar protic solvents can solvate the amine through hydrogen bonding, reducing its reactivity. nitrkl.ac.in

Analysis of Rate Constants and Reaction Orders

Kinetic studies for the reaction of β-nitrostyrenes with cyclic secondary amines, such as piperidine, in acetonitrile were performed by monitoring the disappearance of the substrate using UV-Vis spectrophotometry under pseudo-first-order conditions. nitrkl.ac.innih.govdatapdf.com The observed pseudo-first-order rate constant, kobsd, was determined from these measurements. nitrkl.ac.innih.gov

A key finding is that plots of kobsd versus the amine concentration show an upward curvature. nitrkl.ac.innih.govnitrkl.ac.indatapdf.com This indicates that the reaction is not a simple second-order process but proceeds through two parallel pathways: an uncatalyzed route and a route catalyzed by a second molecule of the amine. nitrkl.ac.innih.govdatapdf.com

Where:

k2 is the rate constant for the uncatalyzed pathway.

k3 is the rate constant for the catalyzed pathway.

By plotting kobsd/[Amine] versus [Amine], the values of k2 (from the intercept) and k3 (from the slope) can be determined. nitrkl.ac.in Analysis reveals that the value of k3 is significantly larger than k2, showing that the catalyzed route is the dominant pathway, especially at amine concentrations greater than 0.01 M. nih.govdatapdf.com

| Solvent Type | Proposed Mechanism | Catalysis | Relative Rate |

|---|---|---|---|

| Polar Aprotic (e.g., Acetonitrile) | Stepwise | Catalyzed and Uncatalyzed routes | High |

| Polar Protic (e.g., Methanol) | Stepwise | Catalyzed and Uncatalyzed routes | Moderate |

| Nonpolar (e.g., Toluene) | Concerted | Primarily Catalyzed route | Low |

This table provides a qualitative summary based on findings from kinetic studies. nitrkl.ac.innitrkl.ac.in

Stepwise vs. Concerted Mechanisms

The distinction between a stepwise and a concerted mechanism is a central point of investigation in the nucleophilic addition to α-nitrostyrene. quora.comresearchgate.netpsiberg.comdifferencebetween.com

A stepwise reaction proceeds through one or more intermediates. quora.comdifferencebetween.com In the context of amine addition, this typically involves the initial formation of a zwitterionic intermediate, which is then protonated in a subsequent step. datapdf.com

A concerted reaction occurs in a single step where bond formation and bond breaking happen simultaneously, proceeding through a single transition state without forming a stable intermediate. quora.comdifferencebetween.com

For the reaction of β-nitrostyrene with amines, the mechanism appears to be highly dependent on the solvent. In polar protic and aprotic solvents, a stepwise mechanism is generally proposed. nitrkl.ac.innitrkl.ac.in The formation of a zwitterionic intermediate is favored in these solvents due to their ability to stabilize charged species. Further evidence for an intermediate comes from temperature studies; the reaction of β-nitrostyrene with piperidine in acetonitrile exhibits a negative enthalpy of activation, which strongly suggests the reaction proceeds through a relatively stable intermediate. nih.gov

Conversely, in nonpolar solvents, a concerted mechanism is proposed. nitrkl.ac.innitrkl.ac.in In the absence of solvent stabilization for a charged intermediate, a pathway that avoids charge separation is favored. Here, the amine nucleophile attacks the β-carbon while simultaneously transferring a proton (often assisted by a second amine molecule acting as a general base) to the α-carbon or the nitro group in a single, cyclic transition state. datapdf.com

Electrophilic Reactivity in Cycloaddition Reactions

The electron-deficient nature of the double bond in α-nitrostyrene makes it an excellent electrophile, not only in conjugate additions but also in cycloaddition reactions. nih.gov It can function effectively as a dienophile in Diels-Alder reactions ([4+2] cycloadditions) and as a dipolarophile in 1,3-dipolar cycloadditions ([3+2] cycloadditions) to construct a variety of cyclic systems. nih.gov

In [3+2] cycloaddition reactions with nitrones, α-nitrostyrene acts as a strong electrophilic species, participating in polar, zwitterionic-type reactions. rsc.org Molecular Electron Density Theory (MEDT) studies show that these reactions have low activation enthalpies and proceed via a one-step mechanism. rsc.org The regioselectivity of the reaction is controlled by the attack of the nucleophilic oxygen of the nitrone on the more electrophilically activated β-carbon of the nitrostyrene. rsc.org Interestingly, the stereochemistry of the product can depend on the geometry of the nitrostyrene isomer; the reaction with (E)-β-nitrostyrene is endo selective, while the reaction with the less stable (Z)-β-nitrostyrene is exo selective. rsc.org

α-Nitrosostyrenes, related compounds, also undergo cycloaddition reactions with olefins, acting as heterodienes in a Diels-Alder type process to form 1,2-oxazines. rsc.org Furthermore, under photochemical conditions, electron-deficient styrenes, including para-nitrostyrene, can undergo organophotocatalytic [2+2] cycloaddition to form substituted cyclobutane rings. nih.gov

[3+2] Cycloaddition Reactions

Reductive Transformations

The reduction of α-nitrostyrene is a common method for the synthesis of phenethylamines. beilstein-journals.orgbeilstein-journals.org Catalytic hydrogenation is a widely used technique for this transformation, where both the carbon-carbon double bond and the nitro group are reduced. beilstein-journals.orgmdma.ch Various catalysts and conditions can be employed to achieve this.

Commonly used catalysts include palladium on charcoal (Pd/C). mdma.ch The reaction is often carried out under a hydrogen atmosphere. mdma.ch The choice of solvent can be critical, especially due to the potential insolubility of some nitrostyrenes. mdma.ch For example, a mixture of methanol and hydrochloric acid has been used as a solvent for the reduction of a nitrostyrene derivative over 10% Pd/C. mdma.ch

The hydrogenation of nitroarenes to anilines can proceed through two main pathways: a direct pathway involving nitrosoarene and hydroxylamine intermediates, or a condensation pathway that forms azoxy, azo, and hydrazo compounds. nih.gov While hydrogenation is effective, it can sometimes require high pressures, which poses safety concerns. ursinus.edu

Table 2: Examples of Catalytic Hydrogenation of Nitrostyrenes

| Nitrostyrene Derivative | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-methoxy-2,3-methylenedioxy-β-nitrostyrene | 10% Pd/C | H₂, MeOH/1N HCl | 2-(4-methoxy-2,3-methylenedioxyphenyl)ethanamine HCl | 67% mdma.ch |

| 3,4-methylenedioxy-β-nitrostyrene | 5% Pd/C (K-type) | H₂ (1 atm), EtOH/12M HCl, 0°C | 2-(3,4-methylenedioxyphenyl)ethanamine | 71% mdma.ch |

| 2-hydroxy-3-methoxy-ω-nitrostyrene | Pd black | H₂, AcOH/conc. H₂SO₄ | 2-(2-hydroxy-3-methoxyphenyl)ethanamine bisulphate | 52% mdma.ch |

An alternative to catalytic hydrogenation for the reduction of α-nitrostyrenes is the use of metal hydrides. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they often require stringent reaction conditions, such as an inert atmosphere. beilstein-journals.org

A milder and more convenient method involves the use of sodium borohydride (NaBH₄) in combination with a catalyst, such as copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.orgchemrxiv.org This system has been shown to be effective for the one-pot reduction of substituted β-nitrostyrenes to the corresponding phenethylamines in good yields (62-83%). beilstein-journals.org The reaction is typically carried out in a solvent mixture, such as isopropanol and water, and involves heating. sciencemadness.org This method offers the advantage of not requiring an inert atmosphere or other special precautions. beilstein-journals.orgchemrxiv.org The NaBH₄/CuCl₂ system is capable of reducing both the nitro group and the double bond of the α,β-unsaturated nitroalkene. beilstein-journals.orgbeilstein-journals.org

The general procedure involves the portion-wise addition of the nitrostyrene to a suspension of NaBH₄ in a solvent mixture, followed by the addition of a CuCl₂ solution and heating. sciencemadness.org The reaction is then worked up by basification and extraction. sciencemadness.org

Cross-Coupling and Radical Chemistry

Denitrative cross-coupling reactions of nitrostyrenes provide a powerful method for forming new carbon-carbon bonds, leading to valuable products like stilbenes and chalcones. nih.govnih.gov These reactions involve the replacement of the nitro group with another functional group, effectively using the nitrostyrene as a styryl synthon. mdpi.com The most prevalent mechanism for these transformations involves the addition of an in-situ generated radical to the nitrostyrene. nih.govmdpi.com This addition results in the formation of a stabilized benzylic radical, which then eliminates a nitrogen dioxide radical (•NO₂) to form the final alkene product and restore the double bond. nih.govmdpi.comrsc.org

The synthesis of trans-stilbenes has been achieved through the cross-coupling of nitrostyrenes with various radical precursors. nih.gov For example, aryl radicals can be generated from sources like aryl diazonium salts, organic aryl peroxides (such as tert-butylperoxybenzoate or benzoyl peroxide), and aryl hydrazines in the presence of an oxidant like 2-iodoxybenzoic acid (IBX). nih.govmdpi.com These methods allow for the rapid synthesis of both symmetrical and unsymmetrical stilbenes. nih.gov

Chalcones can also be synthesized via a denitrative cross-coupling reaction between nitrostyrenes and aryl carbaldehydes under photochemical conditions. nih.govmdpi.com In this process, a radical generated from the aldehyde via photochemical cleavage of the C-H bond adds to the electrophilic double bond of the nitrostyrene. nih.gov This is followed by the characteristic elimination of the nitro group to yield the chalcone structure. nih.gov

Photochemical activation is a key strategy for initiating radical processes in the denitrative cross-coupling of nitrostyrenes. nih.gov Visible-light-induced, transition-metal-free photochemical methods have been successfully employed. nih.gov For instance, aryl diazonium salts can be converted to aryl radicals under visible light, which then engage in the standard radical addition-elimination sequence with nitrostyrenes. nih.gov

Photoredox catalysis offers another avenue for these transformations. rsc.org Ruthenium complexes, such as Ru(bpy)₃Cl₂, can be used to catalyze the reaction between β-nitrostyrenes and carbon tetrabromide to produce functionalized cinnamic acids. nih.govrsc.org The reaction is initiated by the photochemical generation of a tribromomethyl radical, which adds to the nitroalkene, followed by denitrative elimination. nih.gov Depending on the subsequent reaction conditions (e.g., the presence or absence of water), different products can be obtained from the same initial adduct. nih.gov Organic dyes like 5,7,12,14-pentacenetetrone can also serve as photoredox catalysts, for example, in the denitrative alkoxyalkylation of β-nitrostyrenes with cyclic ethers under blue light irradiation. rsc.org

Table 2: Examples of Denitrative Cross-Coupling Reactions of β-Nitrostyrene

| Coupling Partner | Radical Source/Catalyst | Product Type | Reference |

| Benzene diazonium salt | Visible light | Stilbene | nih.govmdpi.com |

| Benzoyl peroxide | Heat | Stilbene | nih.govmdpi.com |

| Phenylhydrazine | IBX | Stilbene | nih.govmdpi.com |

| Benzaldehyde (B42025) | Photochemical conditions | Chalcone | nih.govmdpi.com |

| Tetrabromomethane | Ru(bpy)₃Cl₂ (photoredox) | Cinnamic acid derivative | nih.govrsc.org |

Photochemical Rearrangements of α,β-Unsaturated Nitro Compounds

Upon irradiation with ultraviolet (UV) light, α,β-unsaturated nitro compounds, including derivatives of α-nitrostyrene, can undergo rearrangement to form α-oximinoketones. wku.eduwku.edu This photochemical transformation is a characteristic reaction for this class of compounds. For example, the irradiation of various β-methyl-β-nitrostyrenes has been shown to be a simple and efficient method for synthesizing 1-phenyl-1,2-propanedione-1-oxime and its derivatives, often in nearly quantitative yields. wku.edu The reaction involves a fundamental reorganization of the nitro group, likely proceeding through a nitro-nitrite rearrangement. wku.edu Besides rearrangement, other photochemical processes like cis-trans isomerization can also occur. wku.edunih.gov

The efficiency and outcome of the photochemical rearrangements of α,β-unsaturated nitro compounds are significantly influenced by the nature and position of substituents on the aromatic ring and by steric hindrance. wku.eduwku.edu

Substituent Effects: The electronic properties of substituents on the phenyl ring can affect the rate of photorearrangement. Studies on β-methyl-β-nitrostyrene derivatives have shown that the substituent effects on the rearrangement to the oxime are generally small. wku.edu However, strongly electron-withdrawing groups like a nitro group at the para or meta position appear to inhibit the rearrangement. wku.edu Instead of forming the oxime, these compounds tend to undergo fragmentation, and kinetic studies show a slower rate of disappearance of the unsaturated nitro group during irradiation compared to other substituted analogues. wku.edu

Steric Hindrance: Steric hindrance plays a crucial role in the photoreactivity of these compounds. wku.eduwku.edu The presence of bulky substituents near the reactive center can slow down or completely halt the rearrangement. For example, a single ortho-methyl group on the phenyl ring slows down the reaction rate, while two ortho-methyl groups (as in a mesityl group) can completely prevent the rearrangement to the oxime. wku.edu Similarly, steric factors are postulated to have a significant influence on the nitro-nitrite rearrangement in compounds like 1-(9-anthryl)-2-nitropropene, where the ethylene group is twisted out of the plane of the aromatic ring; this compound only undergoes cis-trans isomerization upon irradiation without forming an oxime. wku.edu The size of the substituent at the β-position of the nitroalkene also has an effect, though it may be less pronounced than steric hindrance on the aromatic ring. wku.edu

Table 3: Influence of Aromatic Substituents on Photorearrangement of β-Nitrostyrenes

| Aromatic Group | Substituent(s) | Observed Photochemical Outcome | Influence on Rearrangement Rate | Reference |

| Phenyl | -H | Rearrangement to α-oximinoketone | Baseline | wku.edu |

| o-Methylphenyl | One ortho-methyl | Rearrangement to α-oximinoketone | Slower rate | wku.edu |

| Mesityl | Two ortho-methyls | No rearrangement | Reaction halted | wku.edu |

| α-Naphthyl | Fused ring with adjacent H's | Hindered rearrangement | Slower rate | wku.edu |

| β-Naphthyl | Fused ring without adjacent H's | Rearrangement to α-oximinoketone | Faster rate (vs. β-methyl-β-nitrostyrene) | wku.edu |

| 9-Anthryl | Bulky, twisted fused ring | cis-trans isomerization only | No rearrangement observed | wku.edu |

Vinyl Nucleophilic Substitution (SNVin) on Halogenated Nitrostyrenes (e.g., α-iodo-β-nitrostyrene)

The study of vinyl nucleophilic substitution (SNVin) on halogenated nitrostyrenes provides valuable insights into the reactivity and mechanistic pathways of these activated alkene systems. The presence of the electron-withdrawing nitro group significantly influences the susceptibility of the carbon-carbon double bond to nucleophilic attack, facilitating the displacement of a halide. Research into the reaction of α-iodo-β-nitrostyrene with nucleophiles such as arenesulfinic acids has shed light on the kinetic, mechanistic, and stereochemical intricacies of these transformations tandfonline.com.

Kinetic and Mechanistic Insights

Kinetic studies of the reaction between α-iodo-β-nitrostyrene and arenesulfinic acids indicate a vinyl nucleophilic substitution mechanism tandfonline.com. The reaction is characterized by the displacement of the iodide ion by the sulfinate nucleophile, leading to the formation of 1-aryl-1-arylsulfonylethene derivatives. Two principal mechanisms are considered for this transformation: a synchronous pathway and an addition-elimination pathway tandfonline.com.

The synchronous mechanism involves the simultaneous formation of the new carbon-nucleophile (C–Nu) bond and the scission of the carbon-halogen (C–X) bond in a single concerted step. In contrast, the addition-elimination mechanism proceeds through a two-step process involving the formation of a carbanionic intermediate. The nucleophile first adds to the electrophilic β-carbon, leading to a resonance-stabilized carbanion. This is followed by the elimination of the leaving group (iodide) to restore the double bond tandfonline.com.

Investigations into the reaction with benzenesulfinic acid have provided data that helps to elucidate the operative mechanism. The reaction is found to be kinetically controlled, with specific rate constants and activation parameters determined experimentally tandfonline.com.

| Temperature (°C) | Rate Constant (k) x 10³ (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (e.u.) |

|---|---|---|---|

| 10 | 1.43 | 56.4 | -25.4 |

| 20 | 2.86 | ||

| 30 | 5.71 | ||

| 40 | 11.43 |

Stereochemical Aspects

The stereochemistry of the SNVin reaction on α-iodo-β-nitrostyrene is a critical aspect of its mechanistic investigation. The starting α-iodo-β-nitrostyrene exists as a mixture of Z and E diastereomers, with a reported Z/E ratio of 2:1 tandfonline.com. The stereochemical outcome of the substitution reaction provides insight into whether the reaction proceeds with retention, inversion, or loss of stereochemistry.

In the reaction with benzenesulfinic acid, the isomeric composition of the resulting 1-phenyl-1-phenylsulfonyl-2-nitroethene product was analyzed. It was observed that the Z-isomer was the favored product, with a Z/E ratio of 2.5:1 tandfonline.com. This outcome, along with the observation of unreacted E-isomer of α-iodo-β-nitrostyrene in the reaction mixture, suggests that the Z-isomer of the starting material is more reactive. The reaction is considered to be kinetically controlled and proceeds with the preservation of the molecular configuration tandfonline.com. The higher reactivity of the Z-isomer is attributed to increased steric strain, which is relieved upon substitution tandfonline.com.

| Compound | Z/E Diastereomeric Ratio |

|---|---|

| α-iodo-β-nitrostyrene (Starting Material) | 2:1 |

| 1-phenyl-1-phenylsulfonyl-2-nitroethene (Product) | 2.5:1 |

Catalytic Systems in the Chemistry of α Nitro Styrene

The reactivity of α-nitro-styrene, a prominent member of the nitroalkene class, makes it a valuable building block in organic synthesis. nih.gov Its electron-deficient double bond is susceptible to a variety of nucleophilic additions, leading to the formation of complex and functionally rich molecules. The development of catalytic systems to control the stereochemical outcome of these transformations has been a major focus of research, leading to powerful methods for constructing chiral compounds. These catalytic approaches can be broadly categorized into organocatalysis and transition metal catalysis.

Computational and Theoretical Studies on Nitrostyrene Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively utilized to investigate the reactivity of α-nitrostyrene, offering a molecular-level understanding of its chemical behavior.

Mechanism Elucidation (e.g., Transition State Optimization, Energy Barriers)

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving α-nitrostyrene by locating and characterizing the transition states and determining the associated energy barriers. For instance, in the Michael addition of thiols to α-nitrostyrene, DFT studies have mapped out the potential energy surface, identifying the key transition states for the formation of the carbon-sulfur bond. These calculations reveal the stepwise or concerted nature of the reaction pathway.

In the context of cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides to α-nitrostyrene, DFT has been employed to explore the different possible reaction channels. By optimizing the geometries of the reactants, transition states, and products, researchers can compute the activation energies and reaction energies, thereby predicting the most favorable reaction pathway.

A study on the organocatalyzed conjugate addition of malonates to α-nitrostyrene utilized DFT to investigate the bifunctional catalytic mechanism of a thiourea-based catalyst. The calculations helped in understanding the role of hydrogen bonding interactions in stabilizing the transition state and facilitating the reaction. The computed energy barriers for the different stereoisomeric pathways provided a rationale for the experimentally observed stereoselectivity.

| Reaction | Method | Key Findings |

| Thiol-Michael addition | DFT | Elucidation of the potential energy surface and identification of transition states. |

| [3+2] Cycloaddition | DFT | Exploration of reaction channels and determination of the most favorable pathway. |

| Organocatalyzed conjugate addition | DFT | Investigation of the catalytic mechanism and the role of hydrogen bonding. |

Prediction and Rationalization of Stereoselectivity

A significant application of DFT in the study of α-nitrostyrene reactions is the prediction and rationalization of stereoselectivity. By calculating the energies of the various possible stereoisomeric transition states, DFT can accurately predict which stereoisomer will be the major product.

In the cinchona-alkaloid-catalyzed asymmetric conjugate addition of malonates to α-nitrostyrene, DFT calculations have been used to explain the origin of the observed enantioselectivity. The models revealed that the specific hydrogen bonding interactions between the catalyst, the nucleophile, and the α-nitrostyrene steer the reaction towards the formation of one enantiomer over the other.

Similarly, in the [4+2] cycloaddition reactions of α-nitrostyrene, DFT has been used to rationalize the diastereoselectivity. By comparing the activation energies of the endo and exo transition states, researchers can predict the preferred diastereomeric outcome. These studies often highlight the importance of secondary orbital interactions and steric effects in determining the stereochemical course of the reaction.

| Reaction Type | Catalyst Type | Key Insight from DFT |

| Asymmetric Conjugate Addition | Cinchona Alkaloid | Hydrogen bonding interactions control enantioselectivity. |

| [4+2] Cycloaddition | Not specified | Activation energy differences between endo and exo transition states determine diastereoselectivity. |

| Michael Addition | Chiral Squaramide | The catalyst's geometry and non-covalent interactions dictate the stereochemical outcome. |

Analysis of Solvent Effects on Reaction Pathways

Solvent effects can significantly influence the rates and selectivities of chemical reactions. DFT calculations, often in combination with continuum solvation models like the Polarizable Continuum Model (PCM), are used to analyze the role of the solvent in reactions of α-nitrostyrene.

In the [3+2] cycloaddition of azomethine ylides to α-nitrostyrene, computational studies have shown that polar solvents can stabilize the charge-separated transition states, thereby accelerating the reaction rate. The inclusion of solvent effects in the DFT calculations leads to a better agreement between the theoretically predicted and experimentally observed outcomes. These models help to quantify the stabilization or destabilization of reactants, transition states, and products in different solvent environments.

Molecular Electron Density Theory (MEDT) for Cycloadditions

Molecular Electron Density Theory (MEDT) offers an alternative perspective to the traditional frontier molecular orbital (FMO) theory for understanding pericyclic reactions, including the cycloadditions of α-nitrostyrene. MEDT emphasizes the role of the electron density in chemical reactivity.

A MEDT study of the [3+2] cycloaddition reaction between a nitrone and α-nitrostyrene has provided a detailed analysis of the bonding changes along the reaction pathway. This approach moves beyond simple orbital interactions to provide a more comprehensive picture of the electronic events that govern the reaction.

Topological Analysis of Electron Localization Function (ELF)

The topological analysis of the Electron Localization Function (ELF) is a key component of MEDT. ELF is a measure of the probability of finding an electron pair in a given region of space. By analyzing the changes in the ELF topology along the reaction coordinate, researchers can identify the points at which new chemical bonds are formed.

For the [3+2] cycloaddition of a nitrone to α-nitrostyrene, the ELF analysis revealed that the formation of the new C-C and C-O single bonds occurs in a sequential but highly concerted manner. This detailed bonding evolution analysis provides a more nuanced understanding of the reaction mechanism than what can be obtained from examining only the stationary points on the potential energy surface.

Conceptual Density Functional Theory (CDFT) Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a set of reactivity indices that can be used to predict the reactivity of molecules. These indices, such as the global electrophilicity index and the local nucleophilicity and electrophilicity indices, are derived from the principles of DFT.

In the context of the [3+2] cycloaddition of a nitrone with α-nitrostyrene, CDFT reactivity indices have been used to explain the regioselectivity of the reaction. By calculating the local electrophilicity and nucleophilicity indices at the different reactive sites of the reactants, it is possible to predict which atoms will preferentially bond with each other. This analysis correctly predicted the experimentally observed regiochemistry of the cycloaddition product.

| CDFT Index | Application in α-Nitrostyrene Cycloaddition |

| Global Electrophilicity Index | Quantifies the overall electrophilic character of α-nitrostyrene. |

| Local Nucleophilicity/Electrophilicity Indices | Predicts the regioselectivity by identifying the most reactive sites. |

Semiempirical and Ab Initio Calculations

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For a compound like α-nitrostyrene, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the potential energy surfaces of its reactions. This understanding is crucial for predicting how the molecule will behave in different chemical environments. The primary computational approaches used for these purposes are semiempirical and ab initio calculations.

Semiempirical methods, which are based on the foundational principles of quantum mechanics, incorporate experimental data to simplify complex calculations. This makes them computationally less demanding and suitable for larger molecules. In contrast, ab initio calculations are derived directly from theoretical principles without the inclusion of experimental parameters, offering a higher level of theory and, often, greater accuracy, though at a significantly higher computational cost.

Research Findings from Reactivity Studies

Studies on the reactions of α-nitrostyrene, particularly with nucleophiles like enamines and nitrones, highlight its distinct reactivity profile. The position of the nitro group at the α-carbon, directly adjacent to the phenyl ring and the vinyl group, significantly influences the electronic properties of the double bond.

One area of investigation has been the reaction of α-nitrostyrene with enamines. Research has shown that the reactivity of α-nitrostyrene in these reactions can be compared with that of β-nitrostyrene, indicating that the isomeric position of the nitro group is a key determinant of the reaction outcome. The electron-withdrawing nature of the nitro group, combined with the conjugating effect of the phenyl ring, activates the carbon-carbon double bond for nucleophilic attack.

Another significant area of study involves the cycloaddition reactions of α-nitrostyrene. For instance, its reaction with (Z)-C,N-diarylnitrones has been described as following an "atypical course." This suggests that the steric and electronic factors in α-nitrostyrene lead to reaction pathways that differ from those observed for other nitroalkenes.

The table below summarizes the key findings from reactivity studies involving α-nitrostyrene, providing insights that are typically complemented by computational analysis.

| Reactant | Reaction Type | Observation |

| Enamines | Nucleophilic Addition | Reactivity is comparable to β-nitrostyrene, but with distinct outcomes. |

| (Z)-C,N-Diarylnitrones | [3+2] Cycloaddition | The reaction follows an "atypical course," indicating unique mechanistic pathways. |

These qualitative findings strongly suggest that the underlying electronic and steric properties of α-nitrostyrene, which are quantifiable through semiempirical and ab initio calculations, govern its unique chemical behavior. The development of detailed computational models for α-nitrostyrene would be invaluable for a more precise understanding and prediction of its reactivity.

Advanced Analytical Methodologies for Mechanistic Probing in Nitrostyrene Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation (e.g., NMR, IR, UV-Vis, MS)

Spectroscopy is a cornerstone in the analysis of α-nitrostyrene, offering non-destructive methods to determine its structure and observe its transformations during chemical reactions. Each technique provides unique information about the molecule's electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural determination of α-nitrostyrene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of nitrostyrene (B7858105) derivatives, the protons of the vinyl group are particularly diagnostic. For instance, in trans-β-nitrostyrene, the vinyl protons typically appear as doublets with a coupling constant characteristic of a trans configuration. For α-nitrostyrene, the geminal protons on the α-carbon would be expected to show distinct chemical shifts. For example, a partial ¹H NMR spectrum of a related nitrostyrene showed the vinylic proton as a singlet, providing clear evidence of the structure. researchgate.net The chemical shifts of the aromatic protons can also be influenced by the electron-withdrawing nitro group. The analysis of these spectra, including chemical shifts (δ) and coupling constants (J), allows for the confirmation of isomeric purity and the identification of products in reaction mixtures. nih.govresearchgate.net Diffusion-Ordered NMR Spectroscopy (DOSY) has also been utilized to separate the signals of different species in a mixture, such as anomers of carbohydrates, a technique that could be applied to complex nitrostyrene reaction mixtures. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups within the α-nitrostyrene molecule. The most prominent and characteristic absorptions are those of the nitro group (NO₂). The nitro group exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com

When the nitro group is conjugated with an aromatic ring, as in nitrostyrene, these bands typically appear in the ranges of 1550-1475 cm⁻¹ for the asymmetric stretch and 1360-1290 cm⁻¹ for the symmetric stretch. spectroscopyonline.comorgchemboulder.com These intense peaks are often easy to identify in a spectrum. spectroscopyonline.com Additionally, a C=C stretching vibration from the vinyl group is expected, though its intensity can vary. Attenuated Total Reflectance (ATR)-IR spectroscopy has been used to study the adsorption of nitrostyrene derivatives on catalyst surfaces, providing insight into reaction mechanisms at interfaces. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (Aromatic Conjugated) | 1550–1475 | spectroscopyonline.comorgchemboulder.com |

| Nitro (NO₂) | Symmetric Stretch (Aromatic Conjugated) | 1360–1290 | spectroscopyonline.comorgchemboulder.com |

| Nitro (NO₂) | Scissors Bending | 890-835 | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems like α-nitrostyrene. The presence of the nitro group and the phenyl ring in conjugation with the double bond gives rise to characteristic absorption bands. Typically, nitrostyrene derivatives exhibit strong absorption bands resulting from π→π* transitions. nih.gov

For example, the UV-Vis spectra of various nitrostyrene derivatives show absorption maxima (λmax) around 310-320 nm. nih.govacs.org The position and intensity of these bands can be influenced by substituents on the aromatic ring and the solvent. Time-dependent density functional theory (TD-DFT) calculations are often used in conjunction with experimental UV-Vis spectra to assign the observed electronic transitions, such as the HOMO→LUMO transition. nih.gov This technique is particularly useful for monitoring reactions, as changes in the conjugation system upon reaction lead to shifts in the absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of α-nitrostyrene and for gaining structural information through analysis of its fragmentation patterns. In the mass spectrum of a nitrostyrene, the molecular ion peak (M⁺) is typically observed.

The fragmentation of nitroaromatic compounds can be complex. Common fragmentation pathways for N-nitrosamines, which share some structural similarities, include the loss of functional groups like OH or NO. nih.gov For α-nitrostyrene, a key fragmentation is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the functional group, a common process in the mass spectrometry of amines and carbonyls. youtube.com The analysis of these fragments helps to piece together the structure of the parent molecule and identify unknown products or intermediates in a reaction mixture. nih.gov For β-nitrostyrene, prominent peaks in its mass spectrum have been identified at m/z values of 77, 102, and 91. nih.gov

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of vinylic and aromatic protons. | Confirms molecular structure and stereochemistry. | researchgate.netresearchgate.net |

| IR | Strong absorptions for asymmetric and symmetric NO₂ stretching. | Identifies the presence of the key nitro functional group. | spectroscopyonline.comorgchemboulder.com |

| UV-Vis | Intense absorption bands in the UV region (e.g., ~310-360 nm). | Characterizes the conjugated π-electron system and monitors reactions. | nih.govresearchgate.net |

| MS | Molecular ion peak and characteristic fragmentation patterns. | Determines molecular weight and provides structural clues. | youtube.comnih.gov |

Kinetic Studies for Reaction Pathway Determination

Kinetic studies are crucial for moving beyond static structural pictures to understand the dynamics of reactions involving α-nitrostyrene. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalysts, or temperature), researchers can deduce the reaction mechanism, identify the rate-determining step, and characterize transient intermediates. mtu.edu

Nitrostyrenes are well-known electrophiles in conjugate addition reactions and dienophiles in Diels-Alder reactions. nih.gov Kinetic analysis helps to quantify their reactivity. For example, studies on the reduction of titanocene (B72419) dichloride have determined the relative reactivities of different titanium(III) species based on kinetic data from reactions with model compounds. acs.org Such studies often involve monitoring the disappearance of the reactant (e.g., α-nitrostyrene) or the appearance of the product over time, frequently using spectroscopic methods like UV-Vis or NMR.

The development of elementary reaction-based kinetic models, often supported by quantum mechanical calculations, allows for a comprehensive prediction of the fate of chemical species in a reaction. mtu.edu For instance, in the titanocene-mediated electroreductive ring-opening of 4-nitrostyrene (B89597) oxide, potentiostatic electrolysis was conducted at a specific potential to control the reaction and prevent direct reduction of the nitro group, demonstrating the application of electrochemical kinetics. acs.org By systematically studying how reaction rates change, it is possible to construct a detailed energy profile of the reaction pathway, providing deep mechanistic insight.

Synthetic Utility and Applications of Nitrostyrene Compounds As Building Blocks

Precursors to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in numerous natural products and pharmaceutical agents. uow.edu.aumdpi.comfrontiersin.orgsci-hub.se α-Nitrostyrene and its derivatives are pivotal starting materials for synthesizing various heterocyclic systems, including pyrroles, isoxazolines, piperidines, and indoles. nih.govresearchgate.net

Pyrroles: The synthesis of highly functionalized pyrrole (B145914) derivatives can be achieved through multicomponent reactions involving nitrostyrene (B7858105). organic-chemistry.orgbohrium.com One notable method involves the reaction of an enaminone, generated in situ from two primary amines and diketene, with nitrostyrene. organic-chemistry.org This approach proceeds under neutral conditions without the need for catalysts, offering good yields of pyrrole-3-carboxamide derivatives. organic-chemistry.org Another strategy utilizes β-fluoro-β-nitrostyrenes in reactions with pyrrole, which proceed efficiently at room temperature without a catalyst to afford monofluorinated adducts. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Enaminone, Nitrostyrene | Neutral, mild conditions | Functionalized pyrrole derivatives | 80-90% | organic-chemistry.org |

| β-Fluoro-β-nitrostyrene, Pyrrole | Catalyst-free, room temp. | Monofluorinated adducts | Quantitative | mdpi.com |

| (E)-β-bromonitrostyrenes, Enaminones | Water, short reaction time | Pyrrole derivatives | Excellent | rsc.org |

Isoxazolines: Isoxazolines, which are precursors to various synthetic intermediates like γ-amino alcohols and β-hydroxy ketones, can be synthesized from nitro compounds. researchgate.net The 1,3-dipolar cycloaddition of nitrile oxides, generated from α-nitroketones, with alkenes is a common method for constructing the isoxazoline ring. researchgate.netmdpi.com α-Nitroalkenes can also react with compounds bearing active methylene groups to form isoxazoline derivatives. acs.org Additionally, the reaction of β-nitrostyrenes with 2-methoxyfuran can lead to the formation of isoxazoline N-oxides. researchgate.net

Piperidines: The piperidine (B6355638) scaffold is a common feature in many alkaloids and pharmaceuticals. The Michael addition of amines, such as piperidine, to β-nitrostyrenes is a well-studied reaction. nitrkl.ac.in The kinetics and mechanism of this reaction are influenced by the solvent used. nitrkl.ac.in While this reaction forms a functionalized nitroalkane, subsequent cyclization steps can lead to piperidine-containing structures. For instance, diastereoisomers of methyl-substituted pipecolinates (piperidine derivatives) can be synthesized from pyridine precursors, which can then be further functionalized. whiterose.ac.uk

Indoles: Indoles are a critical class of heterocycles with widespread biological activity. researchgate.net α-Nitrostyrene derivatives serve as precursors for indole synthesis through various methodologies. One approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate as a carbon monoxide surrogate. mdpi.com This method is particularly effective when the starting nitrostyrene has an aryl substituent in the alpha position. mdpi.com Another strategy is the Friedel–Crafts alkylation of indoles with β-nitrostyrene, which typically results in C3-alkylation of the indole ring. researchgate.netresearchgate.net Additionally, a novel method for preparing 3-aminoindoles involves the reaction of indoles with nitrostyrene to form spiro[indole-3,5′-isoxazoles], which are then converted to the desired aminoindoles. nih.gov

Synthesis of Functionalized Nitroalkanes and Nitroamines

The electrophilic nature of the double bond in α-nitrostyrene makes it an excellent Michael acceptor, facilitating the synthesis of various functionalized nitroalkanes. These compounds are valuable intermediates that can be further transformed into other functional groups.